molecular formula C19H14BrClN2O3S B4653414 N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B4653414
M. Wt: 465.7 g/mol
InChI Key: XOROQPDFHNVWDG-MFOYZWKCSA-N
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Description

N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazole ring, a brominated benzylidene group, and a chlorobenzyl ether moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Ether Formation: The chlorobenzyl ether moiety is formed by reacting 2-chlorobenzyl alcohol with the appropriate benzylidene derivative in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).

    Acetylation: The final step involves the acetylation of the thiazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzylidene group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzylidene group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, which can be carried out using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzylidene derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Pharmacology: The compound’s interactions with biological targets can be studied to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both bromine and chlorine atoms in the structure provides unique reactivity and potential for diverse chemical modifications.
  • The combination of a thiazole ring with a benzylidene group offers a distinctive framework for biological activity and material properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(5Z)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3S/c1-11(24)22-19-23-18(25)17(27-19)9-13-8-14(20)6-7-16(13)26-10-12-4-2-3-5-15(12)21/h2-9H,10H2,1H3,(H,22,23,24,25)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOROQPDFHNVWDG-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(5Z)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

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